molecular formula C11H22O B14638213 2H-Pyran, 3-hexyltetrahydro- CAS No. 54730-55-1

2H-Pyran, 3-hexyltetrahydro-

Cat. No.: B14638213
CAS No.: 54730-55-1
M. Wt: 170.29 g/mol
InChI Key: KHEHDBFQQHDWCE-UHFFFAOYSA-N
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Description

2H-Pyran, 3-hexyltetrahydro- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the broader class of 2H-pyrans, which are known for their structural motif present in many natural products. The 2H-pyran ring is a strategic key intermediate in the construction of various complex structures .

Preparation Methods

The synthesis of 2H-pyrans, including 2H-Pyran, 3-hexyltetrahydro-, can be achieved through several methods. One principal method involves the reaction of pyrylium salts with organometallic compounds. This reaction can yield 2H-pyrans along with their valence isomers, such as 4H-pyrans, depending on the reaction conditions and the structure of the pyrylium salt . Another method involves the use of unsaturated acyclic ketones, 4H-pyrans, and pyrones as starting materials . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2H-Pyran, 3-hexyltetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is prone to spontaneous valence isomerization to the corresponding 1-oxatrienes through a reversible pericyclic oxa-6π-electrocyclization process . Common reagents used in these reactions include alkylmagnesium halides and hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) . Major products formed from these reactions can include different isomers and derivatives of the original compound.

Scientific Research Applications

2H-Pyran, 3-hexyltetrahydro- has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of various complex molecules . In biology and medicine, derivatives of 2H-pyrans have been investigated for their potential pharmaceutical properties, including antimicrobial and anticancer activities . In the industrial sector, these compounds are used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran, 3-hexyltetrahydro- involves its ability to undergo valence isomerization, which significantly influences its chemical reactivity . This process involves the reversible conversion between 2H-pyrans and 1-oxatrienes through a pericyclic oxa-6π-electrocyclization. The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown interactions with various biological macromolecules.

Comparison with Similar Compounds

2H-Pyran, 3-hexyltetrahydro- can be compared with other similar compounds such as 2H-Pyran-2-one, 6-hexyltetrahydro-, and 2H-Pyran-2-one, tetrahydro-3-hexyl- . These compounds share a similar structural framework but differ in their substituents and specific chemical properties. The uniqueness of 2H-Pyran, 3-hexyltetrahydro- lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

CAS No.

54730-55-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

3-hexyloxane

InChI

InChI=1S/C11H22O/c1-2-3-4-5-7-11-8-6-9-12-10-11/h11H,2-10H2,1H3

InChI Key

KHEHDBFQQHDWCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCCOC1

Origin of Product

United States

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